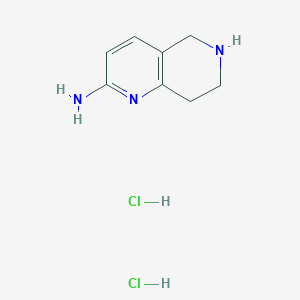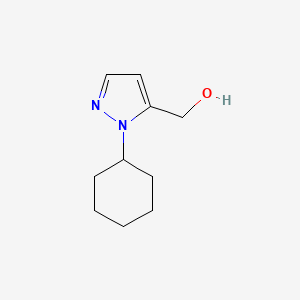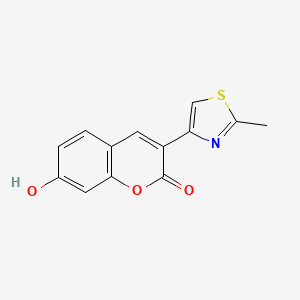
N-(2-benzoyl-4-chlorophényl)-4-oxo-4H-chromène-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide, also known as BCA, is a chemical compound that has been widely studied for its potential use in scientific research. It is a synthetic derivative of the natural compound coumarin, which has been shown to have various biological activities. BCA has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for further study.
Applications De Recherche Scientifique
- Contexte: Une série de nouveaux N-(2-benzoyl-4-chlorophényl)-2-(4-(phényl substitué) pipérazin-1-yl) acétamides a été synthétisée par chloroacétylation de la 2-amino-5-chlorobenzophénone, suivie d'une réaction avec de la phénylpiperazine substituée .
- Importance: Ces composés ont été évalués pour leur potentiel en tant qu'agents du SNC. Des études de docking moléculaire ont indiqué qu'ils se lient correctement au récepteur GABAA, suggérant une activité anxiolytique. Le composé 3h a montré des effets anxiolytiques et relaxants musculaires squelettiques puissants .
Agents du système nerveux central (SNC)
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide involves the condensation of 2-benzoyl-4-chlorobenzaldehyde with 4-hydroxy-3-methoxybenzaldehyde to form 2-(2-benzoyl-4-chlorophenyl)-4-hydroxy-4H-chromen-3-one. This intermediate is then reacted with urea to form the final product.", "Starting Materials": [ "2-benzoyl-4-chlorobenzaldehyde", "4-hydroxy-3-methoxybenzaldehyde", "urea", "acetic acid", "sodium acetate", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2-benzoyl-4-chlorobenzaldehyde (1.0 equiv) and 4-hydroxy-3-methoxybenzaldehyde (1.0 equiv) in acetic acid (10 mL) and add a catalytic amount of sodium acetate. Heat the mixture at reflux for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and filter the solid product. Wash the solid with ethanol and dry under vacuum to obtain 2-(2-benzoyl-4-chlorophenyl)-4-hydroxy-4H-chromen-3-one.", "Step 3: Dissolve 2-(2-benzoyl-4-chlorophenyl)-4-hydroxy-4H-chromen-3-one (1.0 equiv) and urea (2.0 equiv) in ethanol (10 mL) and heat the mixture at reflux for 6 hours.", "Step 4: Cool the reaction mixture to room temperature and filter the solid product. Wash the solid with ethanol and dry under vacuum to obtain N-(2-benzoyl-4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide." ] } | |
Numéro CAS |
477556-66-4 |
Formule moléculaire |
C23H14ClNO4 |
Poids moléculaire |
403.82 |
Nom IUPAC |
N-(2-benzoyl-4-chlorophenyl)-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C23H14ClNO4/c24-15-10-11-19(17(12-15)21(26)14-6-2-1-3-7-14)25-23(28)18-13-29-20-9-5-4-8-16(20)22(18)27/h1-13H,(H,25,28) |
Clé InChI |
BEKMPKHMZSVEGI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=COC4=CC=CC=C4C3=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-(7-(4-(methylthio)phenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2488201.png)


![2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2488205.png)

![N-[(4-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2488208.png)
![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488210.png)

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2488213.png)
![8-(4-fluorophenyl)-2-(2-oxo-2-phenylethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2488218.png)

![2-(Dimethylamino)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2488221.png)
